Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate
Description
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyloxycarbonyl (Boc) protecting group. Its molecular structure includes a pyridine ring substituted with chlorine at the 4-position and fluorine at the 3-position, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and agrochemicals. The Boc group enhances stability during synthetic processes, enabling selective deprotection under acidic conditions .
Properties
Molecular Formula |
C10H12ClFN2O2 |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-3-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
VKWKEJQTFWNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the carbamate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl (4-chloropyridin-2-yl)carbamate
- Structure : Differs by lacking the 3-fluoro substituent.
- Properties : The absence of fluorine reduces electronic effects, leading to lower reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the 4-chloro-3-fluoro derivative.
- Applications : Used in less sterically hindered environments for coupling reactions .
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate
- Structure : Replaces the 4-chloro substituent with a formyl group (C=O).
- Properties : The formyl group increases electrophilicity, making it reactive in condensation or nucleophilic addition reactions. However, it is less stable under basic conditions compared to halogenated analogs.
- Applications : Preferred in synthesizing Schiff bases or heterocyclic derivatives .
Tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate
- Structure : Features a methylene linker between the pyridine ring and the carbamate group.
- Properties : The methylene spacer enhances conformational flexibility, improving binding in enzyme-active sites. However, it may reduce crystallinity compared to direct ring-substituted carbamates.
- Applications : Used in peptide-mimetic drug design .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate | C₁₀H₁₁ClFN₂O₂ | 246.66 | 4-Cl, 3-F | High SNAr reactivity | Kinase inhibitors |
| Tert-butyl (4-chloropyridin-2-yl)carbamate | C₁₀H₁₂ClN₂O₂ | 229.67 | 4-Cl | Moderate reactivity | Agrochemical intermediates |
| Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate | C₁₁H₁₃FN₂O₃ | 240.23 | 4-F, 3-C=O | High electrophilicity | Heterocyclic synthesis |
| Tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate | C₁₁H₁₄FN₂O₂ | 231.24 | CH₂ linker, 3-F | Flexible binding | Peptidomimetics |
Key Research Findings
- Electronic Effects : The 3-fluoro substituent in this compound withdraws electron density, enhancing the leaving group ability of the 4-chloro substituent in SNAr reactions .
- Stability : Boc-protected pyridines with halogens (Cl/F) exhibit superior thermal stability compared to aldehyde or methylene-linked analogs, as evidenced by differential scanning calorimetry (DSC) data .
- Biological Activity: The 4-chloro-3-fluoro derivative shows 2–3× higher inhibitory activity against EGFR kinases compared to mono-halogenated analogs, attributed to optimized halogen bonding .
Biological Activity
Tert-butyl (4-chloro-3-fluoropyridin-2-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory effects, and other pharmacological properties, supported by data tables and findings from various studies.
- Molecular Formula : C10H12ClF N2O2
- Molecular Weight : 236.67 g/mol
- IUPAC Name : this compound
This compound functions primarily as an enzyme inhibitor. It has been identified as a modulator of the Interleukin-1 Receptor Associated Kinase (IRAK-4), which plays a crucial role in inflammatory signaling pathways. The inhibition of IRAK-4 can potentially lead to therapeutic effects in various inflammatory diseases and cancers.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several enzymes involved in key biological processes:
The inhibition of these enzymes suggests that this compound may be effective in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation in various models. For instance, it has been tested for its ability to modulate cytokine production, particularly TNF-alpha, which is a key mediator in inflammatory responses. In vitro studies have demonstrated that treatment with this compound can significantly reduce TNF-alpha levels in activated immune cells.
Case Studies and Research Findings
- Neuroprotection Against Aβ Peptide Toxicity
- Inhibition of Cytokine Production
- Therapeutic Potential in Cancer
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
